Home > Products > Screening Compounds P133596 > Sacubitril valsartan
Sacubitril valsartan - 1360873-85-3

Sacubitril valsartan

Catalog Number: EVT-14272190
CAS Number: 1360873-85-3
Molecular Formula: C48H58N6O8
Molecular Weight: 847.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sacubitril valsartan is a combination medication primarily used in the treatment of heart failure with reduced ejection fraction. It combines two active compounds: sacubitril, a neprilysin inhibitor, and valsartan, an angiotensin receptor blocker. This dual-action mechanism allows for enhanced cardiovascular protection by promoting vasodilation and reducing fluid overload in patients with heart failure. The combination is marketed under the brand name Entresto and was approved by the U.S. Food and Drug Administration in July 2015.

Source

Sacubitril valsartan is synthesized from its individual components, sacubitril and valsartan, which are both pharmaceutical agents developed for managing cardiovascular conditions. The compound has garnered significant attention in clinical settings due to its effectiveness in reducing mortality and hospitalization rates in heart failure patients.

Classification

Sacubitril valsartan falls under the classification of antihypertensive medications, specifically as a combination drug that acts as both a neprilysin inhibitor and an angiotensin II receptor blocker. This classification places it among the novel therapeutic strategies aimed at managing complex cardiovascular diseases.

Synthesis Analysis

Methods

The synthesis of sacubitril valsartan involves several chemical reactions that combine the two active pharmaceutical ingredients. Various methods have been explored to optimize yield and purity:

  1. Hydrogenation: This method is often used to reduce specific functional groups within the sacubitril structure.
  2. Esterification: This reaction forms esters from acid and alcohol components, crucial for creating the desired molecular structure.
  3. Acylation: Involves introducing acyl groups into the molecule, essential for enhancing biological activity.
  4. Enzymatic Catalysis: Recent advancements have introduced enzyme-catalyzed reactions to improve selectivity and yield during synthesis .

Technical Details

Synthesis typically begins with precursor compounds that undergo sequential reactions, including carbethoxyallylation and stereoselective processes to ensure the correct configuration of stereocenters in sacubitril . The final product is purified using techniques such as high-performance liquid chromatography.

Molecular Structure Analysis

Structure

Sacubitril valsartan is characterized by a complex molecular structure resulting from the combination of its two components. The molecular formula is C29H30N2O5C_{29}H_{30}N_2O_5 for the combined compound, while sacubitril itself has a formula of C22H30N2O5SC_{22}H_{30}N_2O_5S and valsartan C24H29N5O3C_{24}H_{29}N_5O_3.

Data

  • Molecular Weight: Approximately 578.7 g/mol.
  • Key Functional Groups: Includes carboxylic acids, amides, and aromatic rings which contribute to its pharmacological properties.
Chemical Reactions Analysis

Reactions

The primary reactions involved in synthesizing sacubitril valsartan include:

  1. Formation of Sacubitril: Involves multiple steps including amide formation and esterification.
  2. Combination with Valsartan: Following synthesis, sacubitril is combined with valsartan through condensation reactions to form the final compound.

Technical Details

The synthesis pathways are carefully monitored to ensure optimal yields and purity levels, employing techniques like mass spectrometry and nuclear magnetic resonance spectroscopy for characterization .

Mechanism of Action

Process

Sacubitril valsartan works through a dual mechanism:

  1. Neprilysin Inhibition: Sacubitril inhibits neprilysin, an enzyme that breaks down natriuretic peptides, thus increasing their levels in circulation. This promotes vasodilation and diuresis.
  2. Angiotensin Receptor Blockade: Valsartan selectively blocks angiotensin II type 1 receptors, preventing vasoconstriction and aldosterone secretion.

Data

Clinical studies have demonstrated that this combination significantly reduces cardiovascular morbidity and mortality compared to traditional treatments .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Soluble in organic solvents like methanol but poorly soluble in water.

Chemical Properties

  • Stability: The compound is stable under recommended storage conditions but should be protected from moisture.
  • pH Range: Optimal efficacy is observed within a specific pH range typical for physiological conditions.
Applications

Scientific Uses

Sacubitril valsartan is primarily used in clinical settings for:

  • Heart Failure Management: Specifically indicated for patients with reduced ejection fraction.
  • Cardiovascular Research: Studies on its effects on heart function are ongoing, exploring potential benefits beyond heart failure management.

Research continues to explore new formulations and potential applications of sacubitril derivatives for other therapeutic areas, highlighting its significance in modern pharmacotherapy .

Pharmacological Mechanisms of Action

Dual Neurohormonal Modulation: RAAS Inhibition and Neprilysin Inhibition Synergy

Sacubitril/valsartan (branded as Entresto) represents a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) that simultaneously modulates two counterregulatory neurohormonal systems in heart failure: the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system (NPS). This dual mechanism addresses the pathophysiological imbalance in heart failure with reduced ejection fraction (HFrEF), where RAAS hyperactivity promotes vasoconstriction, sodium retention, and maladaptive cardiac remodeling, while NPS activity (vasodilation, natriuresis) is insufficient [1] [6].

  • Valsartan Component: A well-established angiotensin II type 1 receptor blocker (ARB). It selectively inhibits angiotensin II binding to AT₁ receptors, preventing vasoconstriction, aldosterone release, and fibrotic signaling [1] [5].
  • Sacubitril Component: A prodrug metabolized to LBQ657, which inhibits neprilysin (NEP), a membrane-bound endopeptidase. NEP degrades multiple vasoactive peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP) [4] [8].

Table 1: Key Substrates of Neprilysin and Their Biological Roles

SubstrateEffect of NEP InhibitionBiological Consequence
Atrial Natriuretic Peptide (ANP)↑ BioavailabilityVasodilation, natriuresis, reduced fibrosis
Brain Natriuretic Peptide (BNP)↑ BioavailabilityCounteracts RAAS, reduces ventricular stress
Angiotensin II↑ Levels (counteracted by valsartan)Blocked by ARB component
Endothelin-1↑ Levels (counteracted by valsartan)Blocked by ARB component
Adrenomedullin↑ BioavailabilityVasodilation, anti-inflammatory effects

The synergy arises because NEP inhibition alone increases levels of counterproductive vasoconstrictors like angiotensin II and endothelin-1. By combining sacubitril with an ARB, this effect is neutralized, resulting in net beneficial neurohormonal modulation. Preclinical studies in rat models of heart failure demonstrated that only the combination therapy—not monotherapy with sacubitril or valsartan—significantly improved left ventricular contractility, exercise tolerance, and myocardial fibrosis [3]. This underscores the necessity of dual-pathway targeting.

Molecular Interactions: Angiotensin Receptor Blockade and Natriuretic Peptide System Potentiation

At the molecular level, sacubitril/valsartan exerts complementary actions on peptide/receptor dynamics:

Angiotensin Receptor Blockade

Valsartan competitively antagonizes angiotensin II at AT₁ receptors, preventing G-protein-mediated activation of phospholipase C (PLC). This inhibits downstream calcium release and protein kinase C (PKC) activation, which drive vasoconstriction and hypertrophy. Unlike ACE inhibitors, valsartan avoids accumulation of bradykinin (linked to cough/angioedema) [1] [9].

Natriuretic Peptide System Potentiation

Sacubitril’s active metabolite LBQ657 elevates levels of NPs by inhibiting their degradation:

  • ANP and BNP: Bind to natriuretic peptide receptor-A (NPR-A), activating guanylyl cyclase to produce cyclic guanosine monophosphate (cGMP) [4] [7].
  • CNP: Binds to NPR-B, also elevating cGMP but with additional anti-fibrotic effects [5].

Table 2: Impact of Sacubitril/Valsartan on Natriuretic Peptides in Humans (PROVE-HF Study Data Adapted) [7]

PeptideBaseline (pg/mL)Post-Treatment (pg/mL)Change (%)Clinical Relevance
ANP99156 (Day 14)+57%Early reverse remodeling marker
NT-proBNP800–1000*~600*-25%Prognostic indicator
Urinary cGMP50 nmol/L*75 nmol/L*+50%Downstream NP activity

*Representative values from clinical studies.

Critically, NEP inhibition also preserves adrenomedullin (potent vasodilator) and bradykinin (limited contribution due to ARB component), though the latter’s role in sacubitril/valsartan’s efficacy remains debated [1] [4]. The PROVE-HF trial confirmed that early ANP elevation correlates with long-term improvements in left ventricular ejection fraction (LVEF) and left atrial volume index, validating NPS potentiation as central to reverse remodeling [7].

Cellular Signaling Pathways: Impact on cAMP/cGMP Dynamics and Second Messenger Systems

The convergence of RAAS inhibition and NEP inhibition optimizes second messenger cascades:

cGMP/cAMP Cross-Talk

  • cGMP Elevation: NPs via NPR-A/B stimulate cGMP production. This activates cGMP-dependent protein kinase (PKG), which:
  • Phosphorylates troponin I → reduces cardiomyocyte calcium sensitivity → improves diastolic function [5].
  • Inhibits pro-fibrotic TGF-β/Smad signaling → reduces collagen synthesis [3] [6].
  • cAMP Modulation: cGMP can inhibit phosphodiesterase 3 (PDE3), elevating cAMP. This enhances protein kinase A (PKA) activity, further regulating calcium handling and contractility [5].

Table 3: Key Second Messenger Effects of Sacubitril/Valsartan

Second MessengerPrimary TriggerDownstream TargetsCellular Outcome
cGMPNPR-A/B activationPKG, PDE3Vasodilation, anti-fibrosis
cAMPPDE3 inhibitionPKAEnhanced inotropy, lusitropy
Ca²⁺Reduced PLCβ/PKC activitySERCA2a, RyR2 channelsImproved calcium cycling

Anti-Remodeling Pathways

In fibroblasts, PKG phosphorylates regulator of G-protein signaling 2 (RGS2), suppressing angiotensin II-induced ERK activation and collagen deposition [5]. Concurrently, valsartan’s blockade of AT₁ receptors inhibits NADPH oxidase, reducing reactive oxygen species (ROS) and preventing matrix metalloproteinase (MMP) activation [6].

Animal studies demonstrate that sacubitril/valsartan, but not valsartan alone, significantly reduces myocardial collagen volume fraction and cross-linked collagen density. This synergy is attributed to cGMP-driven suppression of fibroblast proliferation and TGF-β1 secretion [3] [5].

Properties

CAS Number

1360873-85-3

Product Name

Sacubitril valsartan

IUPAC Name

4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid

Molecular Formula

C48H58N6O8

Molecular Weight

847.0 g/mol

InChI

InChI=1S/C24H29N5O3.C24H29NO5/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28);4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t22-;17-,21+/m01/s1

InChI Key

XTKIDERFOUYBDE-QEPKIHTBSA-N

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O.CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O.CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.